1,4-di-tert-Butyl-2,5-dimethoxybenzene
Overview
Description
1,4-Di-tert-butyl-2,5-dimethoxybenzene is a compound that has been studied for various applications, including its use as a redox shuttle for overcharge protection in lithium-ion batteries . The compound is characterized by the presence of tert-butyl and methoxy groups attached to a benzene ring, which influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves lithiation followed by the reaction with various reagents. For example, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride . These methods demonstrate the versatility of lithiation and subsequent reactions in synthesizing substituted benzene derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-di-tert-butyl-2,5-dimethoxybenzene has been elucidated using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene indicates strong intermolecular interactions and good packing ability due to the symmetric arrangement of substituents . The structure of the title compound, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, shows that the methoxy groups are oriented in the same plane as the aromatic ring, with the tert-pentyl substituents directed to either side of the benzene ring10.
Chemical Reactions Analysis
The reactivity of 1,4-di-tert-butyl-2,5-dimethoxybenzene and its derivatives is influenced by the presence of the tert-butyl and methoxy groups. The radical cation of 2,5-di-tert-butyl-1,4-dimethoxybenzene shows different reactivities depending on the oxidation system used. In some systems, it has a long lifetime without undergoing fragmentation, while in others, it is short-lived and undergoes de-tert-butylation . The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential involves the decomposition of the O-C bond in the alkoxy substitution groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-di-tert-butyl-2,5-dimethoxybenzene derivatives are affected by the substituents on the benzene ring. For example, polyimides synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures due to the introduction of asymmetric di-tert-butyl groups . The presence of tert-butyl and methoxy groups can also enhance the organosolubility of the compounds .
Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
1,4-di-tert-Butyl-2,5-dimethoxybenzene is primarily researched for its application in lithium-ion batteries. It acts as a redox shuttle additive for overcharge protection. This compound has been shown to provide effective protection by undergoing reversible redox reactions, preventing battery damage due to overcharging (Chen & Amine, 2007). In comparison with similar compounds, its superior performance in lithium-ion batteries is evident, particularly in LiFePO4-based cells, due to its appropriate redox potential and stability during overcharge cycles (Moshuchak et al., 2007).
Redox Flow Batteries
This compound also finds its application in all-organic redox flow batteries. It has been used as the cathode active species, demonstrating significant performance in terms of solubility and electrochemical behavior. Its properties are further influenced by the use of various co-solvents, enhancing its applicability in energy storage systems (Wang et al., 2018).
Electrochemical Stability and Degradation Studies
Significant research has been conducted on the electrochemical stability of 1,4-di-tert-Butyl-2,5-dimethoxybenzene. Studies focus on understanding its degradation pathways, especially under high potentials, and its comparative stability against other similar compounds. These studies are crucial for enhancing the efficiency and lifespan of batteries where this compound is used (Zhang et al., 2010).
Novel Applications in Polyimides and Organic Salts
Beyond its applications in battery technology, this compound has been explored in the synthesis of polyimides with low dielectric constants and high organosolubility, indicating potential use in electronics and materials science (Chern & Tsai, 2008). Additionally, it has been incorporated into novel organic redox-active ionic salts, showcasing its versatility in chemical engineering and material development (Forgie & Rochefort, 2013).
properties
IUPAC Name |
1,4-ditert-butyl-2,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCJUULFWEWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074782 | |
Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di-tert-Butyl-2,5-dimethoxybenzene | |
CAS RN |
7323-63-9 | |
Record name | 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7323-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7323-63-9 | |
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Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.628 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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